2-Nitrophenol
Description
2-Nitrophenol (CAS 88-75-5, C₆H₅NO₃) is an aromatic compound characterized by a nitro group (-NO₂) at the ortho position relative to a hydroxyl group (-OH) on a benzene ring. Key physicochemical properties include:
- Melting point: 43–45°C
- Boiling point: 214–216°C
- Water solubility: 2 g/L at 25°C
- Vapor pressure: 1 mm Hg at 49.3°C .
It is widely used as an intermediate in pharmaceuticals, dyes, and analytical reagents. Its role as a pH indicator stems from its color change in solution (dark yellow to colorless upon reduction to 2-aminophenol) .
Structure
3D Structure
Properties
IUPAC Name |
2-nitrophenol | |
|---|---|---|
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InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |
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InChI Key |
IQUPABOKLQSFBK-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
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Molecular Formula |
C6H5NO3 | |
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Related CAS |
824-39-5 (hydrochloride salt) | |
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DSSTOX Substance ID |
DTXSID1021790 | |
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Molecular Weight |
139.11 g/mol | |
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Physical Description |
2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |
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Boiling Point |
417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |
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Flash Point |
108 °C c.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |
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Density |
1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |
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Vapor Pressure |
1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |
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Color/Form |
Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |
CAS No. |
88-75-5 | |
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Melting Point |
113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid under controlled conditions to introduce the nitro group at the ortho position. The reaction is typically carried out at a temperature range of 45-50°C to ensure the selective formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution at 170°C for 8 hours. This method yields a high purity product and is efficient for large-scale production .
Chemical Reactions Analysis
Thermal Decomposition
At elevated temperatures, 2-nitrophenol decomposes exothermically, releasing toxic nitrogen oxides (NOₓ). Key observations include:
-
Decomposition Products : Emits NOₓ fumes when heated above 216°C (boiling point) .
-
Violent Reactions :
Acid-Base Reactions
This compound exhibits pH-dependent behavior due to its weakly acidic phenolic group (pKa = 7.17 at 25°C) :
-
Deprotonation : Forms the phenoxide ion in basic media, enabling nucleophilic reactions.
-
Reaction with NaOH :
Catalytic Annulation with Aryl Isothiocyanates
Recent studies demonstrate this compound’s utility in synthesizing 2-aminobenzoxazoles under iron-catalyzed conditions :
| Reaction Conditions | Products | Yield |
|---|---|---|
| Fe(acac)₃, S₈, NaOH, DMSO, 100°C, 3h | 2-Aminobenzoxazoles with substituents (e.g., NO₂, CN, acetyl) | 45–85% |
Key Features :
-
Tolerates functional groups like sulfone, pyrrolyl, and secondary amines .
-
Mechanistically involves Fe/S cluster intermediates and intramolecular cyclization .
Oxidation Reactions
Fenton’s Reagent (H₂O₂/Fe³⁺) :
-
Degrades this compound into nitrohydroquinone and 3-nitrocatechol .
-
Efficiency : 90% degradation after 4 hours (pH 5.0, 100 μM substrate) .
Biodegradation
-
Aquatic Systems : First-order rate constant = 0.05/day; half-life = 13.86 days (aerobic conditions) .
Photolysis
Stability and Incompatibilities
| Parameter | Value | Reference |
|---|---|---|
| Thermal Stability | Decomposes >216°C | |
| Incompatible Agents | Strong bases, chlorosulfuric acid | |
| Light Sensitivity | Degrades under UV exposure |
Thermodynamic Data
From NIST thermochemical studies :
Scientific Research Applications
Pharmaceutical Applications
2-Nitrophenol and its derivatives are utilized in the pharmaceutical industry for the synthesis of various drugs.
- Antimicrobial Properties : 2-NP exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents.
- Anti-inflammatory Agents : Compounds derived from 2-NP have shown potential as anti-inflammatory drugs.
- Cytotoxic Effects : Research indicates that certain derivatives can act as cytotoxic agents against specific tumor cells, highlighting their potential in cancer treatment .
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents from this compound derivatives. The synthesized compounds were tested against various bacterial strains, showing promising results in inhibiting bacterial growth.
Dye Industry
This compound serves as a crucial intermediate in the production of dyes and pigments.
- Azo Dyes : It is used in the manufacture of several azo dyes, such as CI Solvent Red 8, which are employed in textiles, plastics, and inks.
- Hair Color Products : 2-NP is also used to create dyes for semi-permanent hair coloring products, contributing to vibrant color formulations .
Data Table: Applications in Dye Production
| Application | Description |
|---|---|
| Azo Dyes | Intermediate for CI Solvent Red 8 |
| Hair Coloring | Used in semi-permanent hair color formulations |
Agrochemical Applications
While this compound itself is not widely used directly in agriculture, its derivatives are explored for potential use in agrochemicals.
- Pesticides and Herbicides : The structure of 2-NP can be modified to create compounds with specific pesticidal properties. This provides a pathway for developing new agrochemicals that target pests effectively .
Case Study: Development of Herbicides
Research has focused on modifying this compound to create new herbicides with enhanced efficacy against common agricultural weeds. These studies involve synthesizing various derivatives and testing their effectiveness in field trials.
Environmental Significance
This compound is recognized as an environmental pollutant, often generated during the manufacture of pesticides and pharmaceuticals.
- Pollutant Monitoring : Its detection in water sources has led to studies aimed at understanding its environmental impact and developing remediation strategies.
- Photocatalytic Degradation : Recent research has investigated the use of nanomaterials for the photocatalytic degradation of this compound under sunlight, demonstrating effective removal from contaminated water sources .
Data Table: Environmental Impact Studies
| Study Focus | Findings |
|---|---|
| Pollutant Detection | Identified as a by-product in water sources |
| Photocatalytic Degradation | Effective removal using rGOTiO2 nanomaterials |
Chemical Intermediates
As a versatile building block, this compound is essential for synthesizing various chemical intermediates.
- Rubber Accelerators : It is used in producing rubber accelerators that enhance the curing process.
- Antioxidants : Derivatives of 2-NP are employed to develop antioxidants that prevent oxidation in various products .
Case Study: Synthesis of Antioxidants
A recent project highlighted the synthesis of antioxidants from this compound derivatives, which were tested for their effectiveness in preserving food products against oxidative spoilage.
Mechanism of Action
The mechanism of action of 2-nitrophenol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can undergo enzymatic reduction to form 2-aminophenol, which can further participate in various metabolic pathways. The nitro group in this compound is a key functional group that influences its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structural Isomers
3-Nitrophenol and 4-Nitrophenol
Structural and Electronic Differences
- Intramolecular hydrogen bonding: Unique to 2-nitrophenol, the proximity of the -NO₂ and -OH groups enables intramolecular hydrogen bonding, absent in the meta (3-nitrophenol) and para (4-nitrophenol) isomers. This bonding significantly impacts: Hydration free energy: Computational methods (e.g., Jazzy tool) show higher errors (~20 kJ/mol) for this compound due to unaccounted intramolecular interactions, compared to smaller errors (~1.5–3.5 kJ/mol) for 3- and 4-nitrophenol . Acidity: The ortho isomer is less acidic than para-nitrophenol due to resonance stabilization differences .
Analytical Challenges
- UV-vis spectra: Overlapping absorption spectra of nitrophenol isomers complicate quantification. Multivariate calibration (e.g., partial least squares) is required for simultaneous analysis .
Toxicity
- Enzyme inhibition: this compound inhibits periplasmic nitrate reductase in Acinetobacter sp. with an IC₅₀ of 33.46–44.75 mg/L, comparable to 4-nitrophenol but significantly more inhibitory than dehydrogenase enzymes (IC₅₀ >200 mg/L) .
| Property | This compound | 3-Nitrophenol | 4-Nitrophenol |
|---|---|---|---|
| Hydrogen bonding | Intramolecular | Intermolecular | Intermolecular |
| Hydration error | ~20 kJ/mol | ~1.5 kJ/mol | ~2 kJ/mol |
| IC₅₀ (nitrate reductase) | 33.46–44.75 mg/L | Not reported | 33.46–44.75 mg/L |
Comparison with Substituted Nitrophenols
2-Chloro-4-nitrophenol (CAS 619-08-9)
- Structural features: Addition of a chloro (-Cl) group at the para position increases molecular weight (173.55 g/mol vs. 139.11 g/mol for this compound) and alters electronic properties.
- Applications: Used in dye intermediates and pesticides. Enhanced electrophilicity due to electron-withdrawing -Cl and -NO₂ groups .
2-Chloro-6-methyl-3-nitrophenol (CAS 39183-20-5)
- Impact of substituents: The methyl (-CH₃) group improves lipophilicity, reducing water solubility compared to this compound. Chloro and nitro groups synergistically enhance toxicity and reactivity .
Catalytic and Adsorption Behavior
Catalytic Reduction
- AgNi@ZnO catalyst: Reduces this compound to 2-aminophenol in 60 seconds, evidenced by UV-vis peak shift (415 nm → 290 nm). Similar reduction rates are observed for 2-nitroaniline and 4-nitrophenol, driven by electron transfer from BH₄⁻ to nitroarenes .
Adsorption on Zeolites
- Mechanism: this compound adsorbs on Linde Type A (LTA) zeolites via hydrogen bonding between its -OH and silanol groups on the zeolite surface. This contrasts with nitroanilines, where -NH₂ interactions dominate .
Industrial and Environmental Considerations
Environmental Toxicity
- Regulatory status: Classified as a poison (UN 1663) with acute toxicity. Comparatively, 4-nitrophenol has a higher EPA hazard ranking due to broader environmental persistence .
Biological Activity
2-Nitrophenol (2-NP) is an aromatic compound with significant biological activity, which has been studied extensively due to its implications in environmental toxicity and potential health effects. This article provides a detailed overview of its biological activity, including toxicity data, mechanisms of action, and case studies that illustrate its impact on various biological systems.
- Chemical Formula : CHNO
- Molecular Weight : 139.11 g/mol
- Structure : Contains a nitro group (-NO) attached to a phenolic ring.
Acute Toxicity
This compound exhibits varying degrees of toxicity depending on the exposure route and the organism. The following table summarizes key findings from toxicity studies:
| Study Reference | Organism | Route of Exposure | LD50 (mg/kg) | Observations |
|---|---|---|---|---|
| Vernot et al., 1977 | Rats | Oral | 2830 | No significant clinical signs at lower doses |
| Vernot et al., 1977 | Mice | Oral | 1300 | Signs of distress observed at higher doses |
| EPA Report, 2007 | Rats | Inhalation | - | NOAEL: 5 mg/m³; LOAEL: 30 mg/m³ based on nasal lesions |
The studies indicate that while 2-NP has a relatively high LD50 in rats, it can cause notable physiological changes at lower concentrations, particularly affecting the respiratory system.
Chronic Toxicity and Long-term Effects
Chronic exposure to this compound has been associated with various health effects:
- Hematological Changes : Increased levels of methemoglobin were observed in rats exposed to concentrations as low as 5 mg/m³, although these changes were not deemed biologically significant after longer exposure periods .
- Histopathological Findings : Studies revealed squamous metaplasia in the nasal epithelium of rats exposed to higher concentrations, indicating potential respiratory toxicity .
Biodegradation and Environmental Impact
This compound is also significant in environmental studies due to its persistence and potential for ecological harm. Research has shown that:
- Biodegradation : In the rhizosphere of Spirodela polyrrhiza (water lettuce), bacteria capable of degrading nitrophenols were isolated, suggesting that plant-bacteria interactions can enhance the removal of 2-NP from contaminated water .
- Adsorption Studies : Activated carbon derived from water hyacinth was found effective in adsorbing this compound from aqueous solutions, demonstrating a potential method for wastewater treatment .
The biological activity of this compound involves several mechanisms:
- Genotoxicity : Although initial studies showed negative results for mutagenic activity in various tests (e.g., Ames test), some evidence suggests potential genotoxic effects under specific conditions .
- Enzymatic Inhibition : 2-NP may inhibit certain enzymes involved in metabolic pathways, contributing to its toxic effects on cellular processes.
Case Study 1: Occupational Exposure
A study examining workers exposed to nitrophenols revealed increased incidences of respiratory issues and skin irritation. The findings emphasized the need for protective measures in occupational settings where exposure to this compound is possible.
Case Study 2: Environmental Remediation
Research on the use of UV/NiFe₂O₄ for degrading this compound in petrochemical wastewater demonstrated significant reductions in concentration, highlighting innovative approaches to mitigate environmental impacts .
Q & A
What experimental design strategies are optimal for studying 2-nitrophenol degradation under solar irradiation?
Advanced Research Question
To optimize photocatalytic degradation of this compound (2-NP), Response Surface Methodology (RSM) combined with Box-Behnken Design (BBD) is widely adopted. For example, BBD can evaluate interactions between variables like pH, initial 2-NP concentration (C2NP), and H2O2 concentration (CH2O2). A quadratic regression model derived from ANOVA (Table 3 in ) showed H2O2 concentration has the strongest influence on degradation efficiency (p < 0.05). Optimal conditions (pH 10, C2NP 10 ppm, CH2O2 90 ppm) achieved 96.55% efficiency . Artificial Neural Networks (ANN) further enhance predictive accuracy by training on experimental datasets .
How do sorption mechanisms for this compound vary with pH and soil composition?
Basic Research Question
Sorption of 2-NP depends on its speciation (neutral vs. anionic). At pH 7, the neutral form dominates, favoring hydrophobic interactions with soil organic carbon (SOC). At pH 10, the phenolate anion forms, increasing electrostatic interactions. Dual-Mode Models (DMMs) incorporating pH-dependent speciation show stronger sorption at neutral pH (e.g., Kd = 0.3978 at pH 7 vs. 0.0066 at pH 12) . Experimental isotherms (Fig. 3 in ) validate these trends.
What analytical methods ensure precise quantification of this compound in complex matrices?
Advanced Research Question
Electromembrane Extraction (EME) coupled with HPLC-UV offers high sensitivity for 2-NP in wastewater. Carbon nanotubes (CNTs) as sorbents reduce matrix interference but require pH adjustment (e.g., pH 7.5 for industrial samples). Validation parameters include linearity (10–1000 ng/mL), LOD (signal-to-noise 3), and LOQ (signal-to-noise 10), with enrichment factors of 36 for 2-NP . RSDs ≤10.3% ensure reproducibility .
How do adsorption kinetics models resolve mechanistic discrepancies in this compound removal?
Advanced Research Question
The Boyd model identifies film diffusion as the rate-limiting step for 2-NP adsorption (R<sup>2</sup> >0.99, Fig. 13 in ). Conversely, intraparticle diffusion models fail to fit 2-NP data due to non-linear plots not passing the origin, suggesting multi-step mechanisms for isomers like 4-NP . Kinetic parameters (Table 2 in ) guide adsorbent selection.
What are the critical biases in toxicological studies of this compound exposure?
Basic Research Question
Risk of bias (RoB) assessments for animal studies prioritize randomization, blinding, and attrition control. Key questions include:
- Selection bias : Was dose allocation randomized and concealed?
- Performance bias : Were conditions identical across groups?
- Attrition bias : Were outcome data fully reported?
A RoB questionnaire (Table C-7 in ) ensures methodological rigor in health effects studies .
How do computational methods improve reactor design for this compound degradation?
Advanced Research Question
Hybrid CFD-ANN-GA approaches optimize microreactor parameters (e.g., flow rate, catalyst loading). ANN predicts degradation efficiency using training data from experimental designs, while Genetic Algorithms (GA) refine operational conditions . Case studies show 15–20% efficiency gains compared to traditional designs .
How does this compound interact with microbial enzymes in biodegradation pathways?
Advanced Research Question
2-NP inhibits enzymes like nitric oxide oxidoreductase via ligand interactions (Fig. 3e in ). Molecular docking reveals binding residues (e.g., haemαI and HZSγ) and forces (hydrogen bonds, van der Waals). Recovery strategies involve redox mediators (e.g., Fe(II)/Fe(III)) to bypass inhibition .
What statistical models best address contradictions in this compound adsorption data?
Advanced Research Question
ANOVA and regression analysis resolve contradictions by isolating significant variables. For example, a quadratic model (Degradation = 14.56 – 4.64 pH + 0.733 C2NP – ...) identified H2O2 as the dominant factor (p < 0.05) . Cross-validation with adjusted R<sup>2</sup> (>0.95) ensures model reliability .
How do ionic species influence this compound’s photolytic behavior?
Basic Research Question
Gas-phase absorption cross-sections (320–450 nm) show 2-NP’s role as a HONO precursor. Anionic forms (e.g., sodium 2-nitrophenoxide) exhibit redshifted UV-Vis spectra due to charge-transfer transitions . Experimental protocols for spectral analysis are detailed in .
What safety protocols are critical for handling this compound in lab settings?
Basic Research Question
2-NP (CAS 88-75-5) is a Category 6.1 poison (UN 1663). Handling requires PPE, pH-neutral storage (−0°C), and spill protocols using activated carbon . Safety Data Sheets (SDS) outline LC50 values and first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
